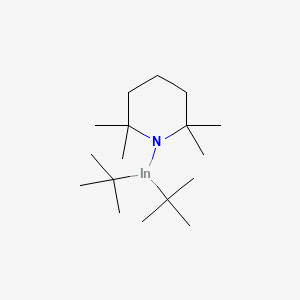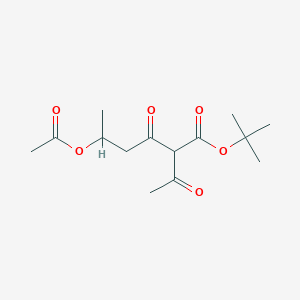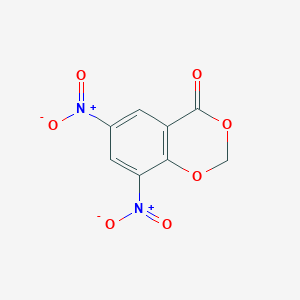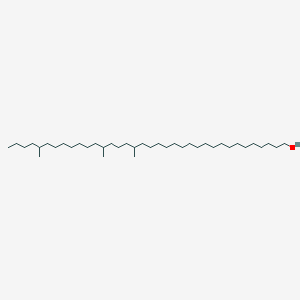
9H-Fluoren-9-yl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluoren-9-yl selenocyanate is an organoselenium compound that features a fluorene backbone with a selenocyanate functional group attached at the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-yl selenocyanate typically involves the reaction of 9H-fluoren-9-yl chloride with potassium selenocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of selenoxide derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as triethylamine, and are carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Selenol compounds.
Substitution: Various substituted fluorene derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9H-Fluoren-9-yl selenocyanate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 9H-Fluoren-9-yl selenocyanate involves the interaction of the selenocyanate group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 9H-Fluoren-9-yl isocyanate
- 9H-Fluoren-9-yl methanol
- 9H-Fluoren-9-yl chloride
Comparison:
- 9H-Fluoren-9-yl isocyanate: Similar in structure but contains an isocyanate group instead of a selenocyanate group. It is used in different synthetic applications and has distinct reactivity.
- 9H-Fluoren-9-yl methanol: Contains a hydroxyl group at the 9-position, making it more hydrophilic and suitable for different types of chemical reactions.
- 9H-Fluoren-9-yl chloride: A precursor for the synthesis of various 9-substituted fluorene derivatives, including 9H-Fluoren-9-yl selenocyanate.
The unique presence of the selenocyanate group in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
114263-69-3 |
|---|---|
Molekularformel |
C14H9NSe |
Molekulargewicht |
270.20 g/mol |
IUPAC-Name |
9H-fluoren-9-yl selenocyanate |
InChI |
InChI=1S/C14H9NSe/c15-9-16-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H |
InChI-Schlüssel |
HMKWPDGXDBSYPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)

![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)



![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)

![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)

